molecular formula C12H15NO2 B8683168 N-(3-Methyl-2-oxobutyl)benzamide CAS No. 89006-98-4

N-(3-Methyl-2-oxobutyl)benzamide

Cat. No.: B8683168
CAS No.: 89006-98-4
M. Wt: 205.25 g/mol
InChI Key: KRYTZTOHCVMWJA-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-oxobutyl)benzamide is a benzamide derivative characterized by a 3-methyl-2-oxobutyl substituent attached to the nitrogen atom of the benzamide scaffold. Benzamide derivatives are widely studied for their versatility in organic synthesis and applications in medicinal chemistry, often serving as intermediates or functional motifs in metal-catalyzed reactions or bioactive molecules .

Properties

CAS No.

89006-98-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(3-methyl-2-oxobutyl)benzamide

InChI

InChI=1S/C12H15NO2/c1-9(2)11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)

InChI Key

KRYTZTOHCVMWJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of Analogous Benzamide Derivatives

Compound Name Substituent Structure Synthesis Method Yield Key Characterization Techniques Notable Features
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol N/A X-ray, $^1$H/$^{13}$C NMR, IR, GC-MS N,O-bidentate directing group for C–H activation
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl Benzoyl chloride + 3,4-dimethoxyphenethylamine (30 min reaction) 80% $^1$H/$^{13}$C NMR, m.p. 90°C Simplified aromatic functionalization
N-(2-Oxocyclobutyl)benzamide 2-oxocyclobutyl Benzamide + 1,2-bis(trimethylsilyloxy)cyclobutene in HCl/THF (80°C, 4h) 68% $^1$H/$^{13}$C NMR, IR, MS Cyclobutane ring introduces strain
Methyl 2-benzoylamino-3-oxobutanoate β-keto ester side chain Condensation of benzoyl chloride derivatives with β-keto esters N/A Spectral data not provided Reactive β-keto group for cyclization

Key Observations:

Substituent Complexity :

  • This compound’s 3-methyl-2-oxobutyl group shares similarities with the 2-oxocyclobutyl group in , both featuring ketone functionalities. However, the linear chain in the former may confer greater flexibility compared to the strained cyclobutane ring .
  • The N,O-bidentate group in enhances metal coordination, a feature absent in this compound unless modified .

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via nucleophilic acyl substitution using benzoyl chloride and amines. This compound could follow a similar route with 3-methyl-2-oxobutylamine.
  • Cyclobutane-containing derivatives () require specialized reagents like 1,2-bis(trimethylsilyloxy)cyclobutene, highlighting divergent strategies for ring formation .

Physicochemical Properties :

  • Melting points vary significantly; Rip-B () melts at 90°C, while cyclobutyl derivatives () are solids, suggesting that this compound may exhibit intermediate thermal stability .

Functional and Application Comparisons

  • Biological Potential: While lists benzamide derivatives with thioether and heterocyclic substituents for anticancer or antiviral use, simpler analogs like Rip-B () lack reported bioactivity, suggesting that this compound may require structural optimization for therapeutic relevance .
  • Structural Analysis : X-ray crystallography () and NMR () are critical for confirming substituent conformations, which would be essential for characterizing this compound’s spatial arrangement .

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